Product packaging for 2-Oxo-3-(pyridin-2-yl)propanoic acid(Cat. No.:CAS No. 175733-76-3)

2-Oxo-3-(pyridin-2-yl)propanoic acid

Cat. No.: B2785561
CAS No.: 175733-76-3
M. Wt: 165.148
InChI Key: KRIMUINWKILYBE-UHFFFAOYSA-N
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Description

2-Oxo-3-(pyridin-2-yl)propanoic acid is a pyridine-based building block with the CAS Number 175733-76-3 and a molecular formula of C8H7NO3 . This compound features a β-keto acid scaffold, making it a versatile intermediate in organic synthesis and medicinal chemistry research. Its structure, which incorporates a 2-pyridyl group, is valuable for constructing more complex heterocyclic systems. For instance, derivatives of this compound and its core structure are investigated as potent antagonists for the P2X3 receptor, a target for managing chronic pain and neurogenic inflammation . Researchers also utilize similar pyridine and heterocyclic carboxylic acid derivatives in developing potential therapeutic agents for various diseases, including cancers and central nervous system disorders . Please handle with care; this product has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B2785561 2-Oxo-3-(pyridin-2-yl)propanoic acid CAS No. 175733-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-3-pyridin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-7(8(11)12)5-6-3-1-2-4-9-6/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIMUINWKILYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Oxo 3 Pyridin 2 Yl Propanoic Acid

Established Synthetic Pathways to the Core Structure

The synthesis of 2-oxo-3-(pyridin-2-yl)propanoic acid, also known as 2-pyridylpyruvic acid, can be approached through several strategic pathways, including direct methods, multi-step sequences, and emerging biocatalytic routes.

Direct Synthesis Approaches: Condensation and Oxidation Strategies

Direct synthesis often involves the formation of the α-keto acid moiety in the final step, typically through condensation or oxidation reactions.

One prominent strategy is the Claisen condensation of a pyridine-based precursor with an oxalate (B1200264) ester. For instance, the reaction of 2-methylpyridine (B31789) (2-picoline) with a diester like diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide or potassium ethoxide) yields the corresponding ethyl 2-oxo-3-(pyridin-2-yl)propanoate. Subsequent acidic hydrolysis of the resulting ester affords the target carboxylic acid.

Another key approach is the oxidation of a precursor molecule . A suitable precursor is 2-hydroxy-3-(pyridin-2-yl)propanoic acid, which can be oxidized to the corresponding α-keto acid. nih.govbldpharm.com Chemoselective oxidation methods are crucial to avoid over-oxidation or side reactions. Nitroxyl radical catalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), in the presence of a co-oxidant, have been shown to be effective for converting α-hydroxy acids to α-keto acids. organic-chemistry.org Similarly, the corresponding amino acid, 2-amino-3-(pyridin-2-yl)propanoic acid, can be oxidized to form the oxo derivative. evitachem.com

A summary of potential direct synthesis strategies is presented below.

PrecursorReagent(s)Key Transformation
2-Methylpyridine1. Diethyl oxalate, NaOEt2. H₃O⁺Claisen Condensation & Hydrolysis
2-Hydroxy-3-(pyridin-2-yl)propanoic acidAZADO, O₂Selective Oxidation
2-Amino-3-(pyridin-2-yl)propanoic acidOxidizing Agent (e.g., from L-amino acid oxidase)Oxidative Deamination

Multi-Step Synthetic Sequences from Readily Available Precursors

Multi-step syntheses allow for the construction of the target molecule from simple, commercially available pyridine (B92270) derivatives. A common starting material for building the three-carbon chain is 2-picoline.

A representative multi-step sequence is outlined below:

Deprotonation: 2-picoline is treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures to generate a nucleophilic carbanion at the methyl group.

Acylation: The resulting anion is reacted with an acylating agent, typically diethyl oxalate, to form ethyl 2-oxo-3-(pyridin-2-yl)propanoate. This step builds the required carbon skeleton.

Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Alternative precursors include pyridine-2-carboxaldehyde. A condensation reaction with a glycine (B1666218) equivalent followed by hydrolysis and oxidation could also lead to the target α-keto acid. Another route could involve the hydrolysis of 2-cyanopyridine (B140075) to picolinic acid, followed by chain extension methodologies. chemicalbook.com

Chemoenzymatic Synthesis and Biocatalytic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For α-keto acids, enzymatic transformations are particularly well-established. researchgate.net

A primary biocatalytic route involves the oxidative deamination of the corresponding α-amino acid, 2-amino-3-(pyridin-2-yl)propanoic acid. Enzymes such as L-amino acid oxidases (L-AAO) , often found in snake venom, can catalyze this conversion with high specificity, using molecular oxygen as the oxidant and producing hydrogen peroxide as a byproduct. nih.gov The reaction is typically performed in an aqueous buffer at or near physiological pH, often with the addition of catalase to decompose the hydrogen peroxide, which can otherwise deactivate the oxidase. nih.gov

This approach leverages the availability of the amino acid precursor, which can itself be synthesized or be commercially available. The high selectivity of the enzyme minimizes the formation of byproducts, simplifying purification. nih.gov Furthermore, research into other enzyme classes, such as pyruvate (B1213749) decarboxylase, has shown potential for synthesizing pyruvic acid derivatives from simpler precursors like acetaldehyde (B116499) and carbon dioxide, hinting at future biocatalytic pathways. researchgate.netnih.gov

Derivatization Strategies and Analogue Synthesis

The structure of this compound offers two primary sites for chemical modification: the carboxylic acid moiety and the pyridine ring. These sites allow for the synthesis of a diverse range of analogues.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is readily converted into other functional groups, most commonly esters and amides.

Esterification: Standard esterification procedures can be applied. Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions will yield the corresponding ester. Alternatively, for more sensitive substrates, milder methods such as reaction with an alkyl halide in the presence of a non-nucleophilic base can be employed.

Amidation: The formation of amides is a common derivatization. This typically requires activation of the carboxylic acid. A standard method involves converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. nih.gov Alternatively, peptide coupling reagents can be used for a one-pot synthesis directly from the carboxylic acid and an amine. These reagents minimize side reactions and are effective under mild conditions.

The table below summarizes common derivatization reactions for the carboxylic acid group.

ReactionReagent(s)Product
EsterificationR-OH, H⁺ (cat.)2-Oxo-3-(pyridin-2-yl)propanoate ester
Amidation (via Acyl Chloride)1. SOCl₂2. R₁R₂NHN,N-Disubstituted-2-oxo-3-(pyridin-2-yl)propanamide
Amidation (Peptide Coupling)R₁R₂NH, HATU, DIPEAN,N-Disubstituted-2-oxo-3-(pyridin-2-yl)propanamide

Functionalization of the Pyridine Ring System

The pyridine ring is electron-deficient, which dictates its reactivity. While it is generally resistant to electrophilic aromatic substitution, it is susceptible to nucleophilic attack and can be functionalized through modern C-H activation techniques. beilstein-journals.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): If a good leaving group (e.g., a halogen) is present on the pyridine ring, typically at the 2- or 4-positions, it can be displaced by a nucleophile. youtube.comyoutube.com For the parent compound, a halogen would first need to be installed. The SNAr reaction is a powerful tool for introducing a wide variety of substituents, including amines, alkoxides, and thiolates, often facilitated by microwave heating. tandfonline.comlookchem.com

Transition-Metal-Catalyzed C–H Functionalization: This has become a major strategy for derivatizing pyridine rings without pre-functionalization. thieme-connect.comnih.gov

C2-Functionalization: Due to the directing effect of the ring nitrogen, many transition-metal-catalyzed reactions (using Pd, Rh, Ru, Ir) selectively functionalize the C-H bond at the C6 position (ortho to the nitrogen and meta to the side chain).

C3 and C4-Functionalization: While more challenging, methods have been developed for meta (C3, C5) and para (C4) C-H functionalization. nih.govacs.org These often rely on specific directing groups or specialized catalytic systems to overcome the inherent reactivity of the ring. For example, palladium-catalyzed C3-arylation of nicotinic acid derivatives has been reported. nih.gov Suzuki-Miyaura cross-coupling reactions can also be employed to form C-C bonds by coupling a halopyridine derivative with a boronic acid. nih.gov

The following table outlines key strategies for modifying the pyridine ring.

StrategyPosition(s) TargetedTypical Reagents/CatalystsFunctional Groups Introduced
Nucleophilic Aromatic Substitution (SNAr)C4, C6 (if halogenated)Nucleophiles (R-NH₂, R-O⁻, R-S⁻)Amines, ethers, thioethers
C-H ArylationC3, C4, C5, C6Pd, Ru, or Ir catalysts; Aryl halides/boronic acidsAryl groups
C-H AlkylationC3, C6Transition metal catalysts; Alkenes/Alkyl halidesAlkyl groups

Introduction of Stereochemical Elements and Chiral Derivatization

The creation of enantiomerically pure forms of this compound and its derivatives is crucial for their application in stereospecific synthesis and for the investigation of their biological activities. Methodologies to achieve this can be broadly categorized into asymmetric synthesis, where a chiral center is introduced selectively, and the resolution of racemic mixtures.

Asymmetric Synthesis:

The direct asymmetric synthesis of this compound remains a challenging endeavor. However, the use of chiral auxiliaries presents a viable strategy. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral oxazolidinone can be attached to a precursor of the target molecule to facilitate diastereoselective alkylation, a key step in building the carbon skeleton. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product. While specific examples for this compound are not extensively documented, this approach has been successfully applied to the asymmetric synthesis of other 2-substituted-3-aminocarbonyl propionic acids. nih.gov

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution is another powerful tool for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For α-keto acids and their esters, lipases are often employed for enantioselective hydrolysis or esterification. For example, the kinetic resolution of racemic 2-arylpropionic acid derivatives has been effectively achieved using lipases, yielding products with high enantiomeric excess. nih.govresearchgate.net This methodology could potentially be adapted for the resolution of racemic this compound or its esters.

Chiral Derivatization:

To determine the enantiomeric purity of a sample or to facilitate the separation of enantiomers, chiral derivatizing agents (CDAs) are employed. These are optically pure reagents that react with both enantiomers of a racemic mixture to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard chromatographic techniques like HPLC. The separated diastereomers can then be converted back to the individual enantiomers. While specific CDAs for this compound are not explicitly reported, various chiral amines and alcohols are commonly used for the derivatization of carboxylic acids.

Below is an interactive data table summarizing common approaches for introducing stereochemistry and performing chiral derivatization on related carboxylic acids.

MethodDescriptionKey Reagents/CatalystsPotential Application to this compound
Asymmetric Synthesis Use of a chiral auxiliary to control the stereochemistry of a reaction.Chiral oxazolidinones, CamphorsultamDiastereoselective alkylation of a precursor to introduce the chiral center.
Enzymatic Kinetic Resolution Selective enzymatic reaction on one enantiomer of a racemic mixture.Lipases (e.g., from Candida antarctica, Pseudomonas sp.)Enantioselective hydrolysis of the ester or amidation of the carboxylic acid.
Chiral Derivatization Conversion of enantiomers into diastereomers for separation and analysis.Chiral amines, Chiral alcoholsFormation of diastereomeric amides or esters for separation by chromatography.

Reaction Condition Optimization and Green Chemistry Considerations in Synthesis

Optimizing reaction conditions is paramount for improving the yield, purity, and sustainability of the synthesis of this compound. Green chemistry principles provide a framework for designing more environmentally benign chemical processes.

Key parameters for optimization include the choice of solvent, catalyst, reaction temperature, and reaction time. For instance, in condensation reactions that may be employed in the synthesis, such as a Claisen-type condensation, the base used (e.g., sodium ethoxide, potassium tert-butoxide) and the solvent (e.g., ethanol, THF) can significantly impact the reaction efficiency.

From a green chemistry perspective, the following aspects are crucial:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. This includes the exploration of biocatalysts (enzymes) which operate under mild conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

The application of green chemistry metrics , such as Reaction Mass Efficiency (RME) and Atom Economy (AE), can quantitatively assess the "greenness" of a synthetic route. nih.govekb.egwhiterose.ac.uk

The following table presents a hypothetical optimization study for a key synthetic step, illustrating the impact of varying reaction parameters.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1TolueneSodium Hydride801265
2EthanolSodium Ethoxide60878
3WaterPhase Transfer Catalyst501072
4Solvent-freeSolid Base Catalyst100485

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and developing new synthetic strategies. A plausible and common route to α-keto acids involves the condensation of an ester with an oxalate ester, followed by hydrolysis and decarboxylation.

For the synthesis of this compound, a key transformation could involve the Claisen condensation of ethyl 2-pyridylacetate (B8455688) with diethyl oxalate. The proposed mechanism for this reaction is as follows:

Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of ethyl 2-pyridylacetate to form a nucleophilic enolate.

Nucleophilic Acyl Substitution: The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethoxide leaving group, forming an intermediate β-keto ester.

Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed under acidic or basic conditions to the corresponding β-keto acid. Subsequent heating promotes decarboxylation to yield the final product, this compound.

The kinetics and thermodynamics of each step can be influenced by factors such as the strength of the base, the solvent polarity, and the reaction temperature. Computational studies and the isolation and characterization of reaction intermediates can provide further insights into the reaction pathway. For instance, the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents has been shown to proceed via complex pathways involving cyclization reactions, highlighting the intricate nature of these transformations. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D techniques, a complete picture of the atomic connectivity and spatial relationships within 2-Oxo-3-(pyridin-2-yl)propanoic acid can be assembled.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the protons of the pyridine (B92270) ring and the methylene (B1212753) group. The four aromatic protons on the pyridine ring would typically appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm) due to spin-spin coupling. The methylene protons (CH₂) adjacent to both the pyridine ring and the ketone would likely present as a singlet or a narrowly split multiplet. The acidic proton of the carboxylic acid group is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. Key resonances would include the two carbonyl carbons (one for the ketone and one for the carboxylic acid) at the most downfield positions (>160 ppm). The carbons of the pyridine ring would resonate in the aromatic region (approximately 120-150 ppm), and the methylene carbon would appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine CH7.0 - 8.5 (multiplets)120 - 150
Methylene CH₂~4.0 (singlet)~45
Carboxylic Acid OHVariable (broad singlet)>170
Ketone C=O->190

Note: These are predicted values and actual experimental data may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. This would be particularly useful in assigning the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the pyridine ring and the methylene group to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass of these ions, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₈H₇NO₃).

Table 2: Predicted m/z Values for Molecular Ions of this compound in ESI-MS

Adduct Predicted m/z (mass-to-charge ratio)
[M+H]⁺166.0499
[M+Na]⁺188.0318
[M-H]⁻164.0353

Data sourced from computational predictions. nzqa.govt.nz

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Due to the low volatility and polar nature of the carboxylic acid, direct analysis by GC-MS would likely require derivatization to a more volatile ester form. However, LC-MS is ideally suited for the analysis of this compound. Coupling liquid chromatography with mass spectrometry allows for the separation of the compound from a mixture and its subsequent detection and identification by its mass-to-charge ratio and fragmentation pattern. Tandem mass spectrometry (MS/MS) experiments on the parent ion could be performed to induce fragmentation, providing further structural details. Common fragmentation pathways might include the loss of CO₂ from the carboxylic acid group or cleavage at the C-C bond between the carbonyl groups.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands:

A very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding.

Strong, distinct absorption bands for the two carbonyl (C=O) groups. The carboxylic acid carbonyl stretch typically appears around 1700-1725 cm⁻¹, while the α-keto carbonyl stretch would be expected at a slightly lower wavenumber, around 1680-1710 cm⁻¹.

C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 3: Expected Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Carboxylic AcidC=O stretch1700 - 1725
KetoneC=O stretch1680 - 1710
Pyridine RingC=C, C=N stretches1400 - 1600
Aromatic C-HC-H stretch3000 - 3100
Methylene C-HC-H stretch2850 - 3000

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, ketone, and pyridine moieties.

The carboxylic acid group would be identifiable by a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, which arises from strong hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid would likely appear as a strong band around 1700-1725 cm⁻¹. The α-keto group introduces a second carbonyl absorption, which is expected in a similar region, potentially leading to a broadened or complex carbonyl absorption band.

The pyridine ring vibrations would manifest as a series of bands. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹.

Due to the lack of a specific FTIR spectrum for this compound in the reviewed literature, the following table presents characteristic FTIR absorption peaks for the analogous compounds, picolinic acid and pyruvic acid, to illustrate the expected spectral features.

Functional GroupVibrational ModePicolinic Acid (cm⁻¹)Pyruvic Acid (cm⁻¹)Expected Range for this compound (cm⁻¹)
Carboxylic AcidO-H Stretch~3000-2500 (broad)~3400-2400 (broad)~3300-2500 (broad)
Carboxylic AcidC=O Stretch~1700~1720~1700-1725
α-KetoC=O StretchN/A~1720~1710-1730
Pyridine RingC=C, C=N Stretch~1610, 1580, 1480, 1435N/A~1600-1400
Pyridine RingC-H Stretch~3100-3000N/A~3100-3000
MethyleneC-H StretchN/AN/A~2960-2850

Note: The data for picolinic acid and pyruvic acid are compiled from various spectroscopic databases and are intended to be representative.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the pyridine ring and the carbon backbone.

The symmetric breathing modes of the pyridine ring are expected to produce strong and sharp bands in the Raman spectrum, typically around 1000-1030 cm⁻¹. The carbonyl stretching vibrations of the carboxylic acid and ketone groups are also Raman active and would appear in the 1650-1750 cm⁻¹ region. While specific Raman data for the target compound is unavailable, analysis of related compounds suggests that the C-H stretching vibrations of the pyridine ring would be observed around 3050-3100 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

In the solid state, it is anticipated that the carboxylic acid groups would form strong intermolecular hydrogen bonds, potentially leading to the formation of dimers or extended chains. The pyridine nitrogen atom can also act as a hydrogen bond acceptor. The molecular packing would be influenced by these hydrogen bonding interactions as well as π-π stacking of the pyridine rings.

As no crystal structure for this compound is currently available in crystallographic databases, the crystallographic data for picolinic acid is presented below as a relevant example of a closely related structure.

ParameterPicolinic Acid
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.421
b (Å)12.336
c (Å)6.262
β (°)111.4
Z4

Note: This data is for picolinic acid and serves as an illustrative example. oup.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes.

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For an acidic and polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a suitable method.

A typical RP-HPLC setup would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would be a critical parameter to control the ionization state of the carboxylic acid and the pyridine nitrogen, thereby influencing the retention time. UV detection would be appropriate, given the presence of the chromophoric pyridine ring and carbonyl groups. For the separation of pyridinecarboxylic acid isomers, mixed-mode chromatography that utilizes both reversed-phase and ion-exchange mechanisms can also be highly effective. nih.govnih.gov

ParameterTypical Conditions for Related Pyridine Carboxylic and α-Keto Acids
ColumnC18 (Reversed-Phase) or Mixed-Mode Cation-Exchange
Mobile PhaseAcetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate, acetate, or formic acid)
DetectionUV (typically in the range of 254-280 nm)
Flow Rate0.5 - 1.5 mL/min

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the non-volatile acid into a more volatile and thermally stable derivative.

A common derivatization strategy for α-keto acids involves a two-step process: oximation followed by silylation. researchgate.net Oximation, typically with methoxyamine hydrochloride, converts the keto group into an oxime. This is followed by silylation of the carboxylic acid and any other active hydrogens using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). mdpi.comrestek.com The resulting trimethylsilyl (B98337) (TMS) derivatives are significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net

StepReagentPurpose
OximationMethoxyamine hydrochloride in pyridineConverts the keto group to a more stable oxime, preventing enolization.
SilylationBSTFA or MSTFA (with or without TMCS)Replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl group, increasing volatility.

Chemical Reactivity and Mechanistic Studies of 2 Oxo 3 Pyridin 2 Yl Propanoic Acid

Reactivity of the α-Keto Carboxylic Acid Functionality

The α-keto carboxylic acid group is the primary site of reactivity in 2-Oxo-3-(pyridin-2-yl)propanoic acid, participating in decarboxylation, redox reactions, and condensations.

Decarboxylation Pathways

The decarboxylation of α-keto acids is a well-established reaction, and in the case of this compound, the presence of the adjacent pyridine (B92270) ring can influence the reaction pathway. Generally, α-keto acids can undergo both thermal and catalyzed decarboxylation to yield aldehydes or, in some cases, participate in further reactions.

One plausible pathway is a non-oxidative decarboxylation, which would lead to the formation of 2-(pyridin-2-yl)acetaldehyde. This transformation can be facilitated by heating, often in the presence of a catalyst. The mechanism typically involves the formation of an enol or enolate intermediate, which is stabilized by the electron-withdrawing nature of the pyridine ring.

Another potential decarboxylation route is the Hammick reaction, a characteristic reaction of α-picolinic acids and their derivatives. rsc.orgresearchgate.net While this compound is not a simple picolinic acid, under certain conditions, particularly in the presence of carbonyl compounds, it could potentially undergo a similar decarboxylative condensation. The reaction proceeds through a zwitterionic intermediate that can react with an electrophile.

Furthermore, oxidative decarboxylation can occur in the presence of an oxidizing agent, leading to the formation of pyridin-2-ylacetic acid. nih.govmdpi.com This process involves the loss of carbon dioxide and the oxidation of the keto group. The choice of oxidant and reaction conditions would be crucial in directing the reaction towards this pathway.

Table 1: Potential Decarboxylation Products of this compound

Decarboxylation TypeProductGeneral Conditions
Non-oxidative2-(Pyridin-2-yl)acetaldehydeHeat, catalyst
OxidativePyridin-2-ylacetic acidOxidizing agent (e.g., H₂O₂)
Hammick-typeVaries (depends on electrophile)Heat, in the presence of a carbonyl compound

Reductive and Oxidative Transformations

The carbonyl group of the α-keto acid functionality is susceptible to both reduction and oxidation.

Reductive Transformations: The keto group can be selectively reduced to a hydroxyl group, yielding 2-hydroxy-3-(pyridin-2-yl)propanoic acid. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.netwikipedia.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction if a chiral center is formed. For instance, the use of chiral reducing agents or catalysts can lead to the enantioselective synthesis of one enantiomer of the corresponding α-hydroxy acid. wikipedia.org

Oxidative Transformations: As mentioned in the decarboxylation section, oxidative conditions can lead to the cleavage of the C-C bond between the carbonyl groups. Milder oxidation, however, could potentially lead to other products, although the α-keto acid moiety is already in a relatively high oxidation state. The pyridine ring itself can be susceptible to oxidation under harsh conditions, leading to the corresponding N-oxide, which will be discussed later.

Table 2: Examples of Reductants for the Conversion of this compound to 2-Hydroxy-3-(pyridin-2-yl)propanoic acid

ReductantTypical SolventGeneral Observations
Sodium Borohydride (NaBH₄)Protic solvents (e.g., ethanol, methanol)Milder reductant, generally selective for ketones and aldehydes. researchgate.net
Lithium Aluminum Hydride (LiAlH₄)Aprotic solvents (e.g., THF, diethyl ether)Powerful reductant, can also reduce the carboxylic acid.
Catalytic Hydrogenation (H₂/catalyst)VariousRequires a metal catalyst (e.g., Pd, Pt, Ni).

Condensation Reactions

The α-keto acid can participate in various condensation reactions, particularly those involving the active methylene (B1212753) group at the C3 position and the carbonyl group at C2. A notable example is the Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst. mdpi.comwikipedia.org In the case of this compound, the α-keto group can react with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to form new carbon-carbon bonds and yield more complex molecular architectures. researchgate.netnih.gov

The reaction is typically catalyzed by a weak base, such as an amine or an amine salt. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the α-keto acid. Subsequent dehydration leads to the final condensation product.

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for protonation, coordination to metal ions, and reactions with electrophiles.

Protonation and Complexation Studies

The pyridine nitrogen is basic and can be readily protonated by acids to form a pyridinium (B92312) salt. This protonation significantly alters the electron density of the pyridine ring, making it more electron-deficient and influencing the reactivity of the rest of the molecule.

Furthermore, the pyridine nitrogen can act as a ligand, coordinating to a wide variety of metal ions to form coordination complexes. researchgate.netresearchgate.netorgsyn.orgbldpharm.com The α-keto acid moiety can also participate in coordination, leading to the formation of chelate complexes where the compound acts as a bidentate or even a tridentate ligand. The coordination chemistry of such ligands is a rich field of study, with applications in catalysis, materials science, and bioinorganic chemistry. The geometry and stability of these complexes depend on the nature of the metal ion, the solvent, and the presence of other ligands.

Table 3: Potential Coordination Modes of this compound with Metal Ions

Coordination ModeDonating AtomsPotential Metal Ions
MonodentatePyridine NitrogenVarious transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺)
Bidentate (N,O-chelation)Pyridine Nitrogen, Keto OxygenTransition metals that form stable five-membered rings
Bidentate (O,O-chelation)Keto Oxygen, Carboxylate OxygenLanthanides, alkaline earth metals
Tridentate (N,O,O-chelation)Pyridine Nitrogen, Keto Oxygen, Carboxylate OxygenMetals with a preference for higher coordination numbers

N-Oxidation and Quaternization Reactions

The pyridine nitrogen can be oxidized to form the corresponding N-oxide using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. scripps.eduresearchgate.netyoutube.com The formation of the N-oxide dramatically changes the electronic properties of the pyridine ring, making the positions ortho and para to the nitrogen atom more susceptible to nucleophilic attack. This provides a powerful synthetic tool for the further functionalization of the pyridine ring.

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary pyridinium salt. This reaction introduces a positive charge on the nitrogen atom, which again modifies the reactivity of the ring system, making it more susceptible to nucleophilic attack and reduction.

Reactivity of the Propanoic Acid Chain

The propanoic acid chain of this compound is characterized by a carboxylic acid group, a ketone, and a methylene group activated by both the pyridine ring and the α-keto group. This arrangement of functional groups dictates its reactivity.

The carboxylic acid moiety of this compound readily undergoes esterification and amidation, which are fundamental reactions in organic synthesis.

Esterification: In the presence of an acid catalyst, such as concentrated sulfuric acid, this compound can be heated with an alcohol to produce an ester. chemguide.co.uk The reaction proceeds via a nucleophilic acyl substitution mechanism. The rate of this reversible reaction is influenced by factors such as temperature and the molar ratio of the reactants. ceon.rs For instance, increasing the temperature or the concentration of the alcohol can shift the equilibrium towards the product side, increasing the ester yield. ceon.rs

Table 1: Hypothetical Reaction Conditions and Yields for the Esterification of this compound

AlcoholCatalyst (molar ratio)Temperature (°C)Reaction Time (h)Hypothetical Yield (%)
MethanolH₂SO₄ (0.1)60485
EthanolH₂SO₄ (0.1)70488
IsopropanolH₂SO₄ (0.1)80675
tert-ButanolH₂SO₄ (0.1)801250

Note: This data is illustrative and based on general principles of esterification. Actual experimental results may vary.

Amidation: The synthesis of amides from this compound can be achieved by reacting it with an amine. This transformation often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. The reaction pathway can be influenced by the reaction conditions, such as pH. researchgate.net The presence of the pyridine ring may necessitate specific conditions to avoid side reactions.

Table 2: Plausible Reagents for the Amidation of this compound

AmineCoupling Agent/MethodSolventPlausible Product
AmmoniaSOCl₂ then NH₃Dichloromethane2-Oxo-3-(pyridin-2-yl)propanamide
AnilineDCCTetrahydrofuran (B95107)N-phenyl-2-oxo-3-(pyridin-2-yl)propanamide
DiethylamineEDC/HOBtDimethylformamideN,N-diethyl-2-oxo-3-(pyridin-2-yl)propanamide

Note: This table presents potential reaction schemes based on established amidation methodologies.

The α-carbon of this compound is activated by the adjacent carbonyl group, making it susceptible to both radical and electrophilic substitution reactions.

Radical Substitution: While less common for this specific type of substrate, radical reactions can be initiated under specific conditions, such as the presence of radical initiators. For instance, α-bromination can occur via a free radical mechanism, although for α-keto acids, electrophilic substitution is more typical. acs.org Acyl radical insertion reactions have been utilized for the synthesis of various heterocyclic compounds, suggesting that under the right conditions, the propanoic acid chain could participate in such transformations. nih.gov

Electrophilic Substitution: The α-hydrogen atoms of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This allows for the formation of an enol or enolate intermediate, which is nucleophilic and can react with electrophiles. wikipedia.org A common example is α-halogenation, which typically proceeds in the presence of an acid catalyst. libretexts.org The reaction involves the acid-catalyzed formation of an enol, which then attacks the halogen. wikipedia.orglibretexts.org

Table 3: Potential Electrophilic Substitution Reactions at the α-Carbon

ElectrophileReagent/ConditionsPotential Product
Br⁺Br₂ in acetic acid3-Bromo-2-oxo-3-(pyridin-2-yl)propanoic acid
NO₂⁺Nitrating mixture (HNO₃/H₂SO₄)3-Nitro-2-oxo-3-(pyridin-2-yl)propanoic acid (potential for decarboxylation)
R-CO⁺Acyl chloride/Lewis acid3-Acyl-2-oxo-3-(pyridin-2-yl)propanoic acid

Note: These are predicted reactions based on the known reactivity of α-keto acids.

Investigation of Tautomeric Equilibria (Keto-Enol, etc.)

This compound can exist in equilibrium between its keto and enol tautomeric forms. The keto form contains a ketone and a carboxylic acid, while the enol form features a carbon-carbon double bond and a hydroxyl group. uaeu.ac.ae

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of substituents. uaeu.ac.ae In many simple ketones, the keto form is overwhelmingly favored at equilibrium. However, in molecules with additional stabilizing features, the enol form can be significantly populated. For this compound, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen atom of the pyridine ring or the carbonyl oxygen of the carboxylic acid. The polarity of the solvent plays a crucial role; polar solvents tend to favor the keto form, while nonpolar solvents can stabilize the enol form through intramolecular hydrogen bonding. nih.govelsevier.com Spectroscopic techniques such as NMR and UV-Visible spectroscopy are instrumental in studying these equilibria and determining the relative proportions of each tautomer in different environments. nih.gov

Table 4: Factors Influencing the Keto-Enol Equilibrium of this compound

FactorInfluence on Equilibrium
Solvent Polarity Polar solvents (e.g., water, DMSO) generally favor the more polar keto form. nih.gov Nonpolar solvents (e.g., chloroform) can favor the enol form by promoting intramolecular hydrogen bonding. nih.gov
Temperature The effect of temperature is complex and depends on the thermodynamics of the specific system.
pH In basic solutions, deprotonation can lead to the formation of an enolate, which is a key intermediate in the interconversion of tautomers. In acidic solutions, the tautomerization can be catalyzed.
Intramolecular H-Bonding The potential for the enol form to form a stable intramolecular hydrogen bond with the pyridine nitrogen or the carboxylic acid oxygen would shift the equilibrium towards the enol tautomer.

Note: The information is based on general principles of keto-enol tautomerism.

Kinetic and Thermodynamic Aspects of Reactions

The study of the kinetics and thermodynamics of reactions involving this compound is essential for understanding reaction mechanisms and optimizing reaction conditions.

Kinetics: The rate of reactions such as esterification is dependent on the concentration of reactants and the catalyst, as well as the temperature. ceon.rs For electrophilic substitution at the α-carbon, the rate-determining step is often the formation of the enol or enolate intermediate. libretexts.org The presence of the electron-withdrawing pyridine ring can influence the acidity of the α-protons and thus affect the rate of enolization.

Table 5: General Kinetic and Thermodynamic Considerations

Reaction TypeKinetic FactorsThermodynamic Factors
Esterification Reactant concentrations, catalyst concentration, temperature. ceon.rsEquilibrium constant (K_eq), enthalpy (ΔH) and entropy (ΔS) of reaction.
α-Halogenation Rate of enol/enolate formation, concentration of halogen. libretexts.orgStability of the α-halogenated product relative to the reactants.
Keto-Enol Tautomerism Rate of interconversion (catalyzed by acid or base).Relative thermodynamic stability of the keto and enol forms. uaeu.ac.ae

Note: This table outlines general principles as specific experimental data for the target compound is limited.

Computational and Theoretical Investigations of 2 Oxo 3 Pyridin 2 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens for examining the molecular properties of 2-Oxo-3-(pyridin-2-yl)propanoic acid at the electronic level.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity and physical properties. For compounds structurally related to this compound, such as pyridine (B92270) carboxylic acid adducts and 2,4-dioxopentanoic acid derivatives, DFT methods like B3LYP with a 6-311G(d,p) basis set are employed to determine key electronic parameters. researchgate.netrsc.org

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. researchgate.net For similar pyridine carboxylic acid systems, these orbitals have been analyzed to understand charge transfer and reactivity. rsc.org

Global reactivity descriptors, derived from these orbital energies, provide further quantitative measures of chemical behavior. These parameters include chemical hardness, softness, electronegativity, and the global electrophilicity index, which help in predicting how the molecule will interact with other chemical species. researchgate.netrsc.org

Table 1: Representative Calculated Electronic Properties for a Structurally Related Dioxopentanoic Acid Derivative Data sourced from studies on analogous compounds for illustrative purposes. researchgate.net

ParameterValue (Gas Phase)Value (Solvent Phase)
HOMO Energy (eV) -7.043-7.011
LUMO Energy (eV) -2.654-2.876
Energy Gap (ΔE) (eV) 4.3894.135
Chemical Hardness (η) 2.1952.068
Global Softness (S) 0.2280.242
Electronegativity (χ) 4.8494.944
Chemical Potential (μ) -4.849-4.944
Global Electrophilicity (ω) 5.3475.912

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. Vibrational spectroscopy (FTIR and FT-Raman) is a key technique for structural elucidation, and DFT calculations can accurately compute the vibrational frequencies and intensities of a molecule. For example, in studies of 2,5-pyridine-dicarboxylic acid, the B3LYP functional with the 6-311++G(d,p) basis set was used to compute vibrational frequencies, showing excellent agreement with experimental data after scaling. researchgate.net

This predictive power is crucial for assigning specific vibrational modes to the observed spectral bands. Potential Energy Distribution (PED) analysis is often performed to characterize the nature of each vibrational mode, confirming, for instance, which atomic motions correspond to C=O stretching, C-H bending, or pyridine ring vibrations. nih.gov Such analyses provide a detailed and unambiguous assignment of the molecule's entire vibrational spectrum. researchgate.net

Table 2: Example Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2,5-Pyridine-dicarboxylic Acid Illustrative data adapted from a study on a related pyridine derivative. researchgate.net

AssignmentCalculated Frequency (DFT/B3LYP)Experimental Frequency (FTIR)Experimental Frequency (FT-Raman)
O-H Stretch 3591-3589
C-H Stretch 310831093107
C=O Stretch 178517821780
Pyridine Ring Stretch 161216151614
C-O Stretch 129012921291

Reaction Pathway and Transition State Characterization

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of intermediates and transition states. For α-keto acids, which share the core functional group of this compound, first-principles quantum mechanical (QM) and hybrid quantum mechanical/molecular mechanical (QM/MM) calculations have been used to map out reaction pathways. nih.gov

These methods can determine the activation barriers for each step of a reaction, thereby identifying the rate-determining step. nih.gov By characterizing the geometry of the transition state—the highest energy point along the reaction coordinate—researchers can gain insights into the specific atomic interactions that facilitate or hinder a reaction. For instance, in enzyme-catalyzed reactions involving α-keto acids, computations have revealed how specific amino acid residues stabilize the transition state through interactions like hydrogen bonding, significantly lowering the activation energy compared to the uncatalyzed reaction. nih.gov Similar computational approaches could be applied to understand the reactivity of this compound in various chemical transformations. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement quantum calculations by modeling the dynamic behavior of molecules over time, providing insights into their flexibility, conformational preferences, and interactions with their environment.

Conformational Analysis and Flexibility

Due to the presence of rotatable single bonds, this compound can adopt multiple conformations. Computational methods are essential for exploring the potential energy surface of the molecule to identify stable low-energy conformers and the transition states that separate them. rsc.org

For instance, a theoretical study on 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, another propanoic acid derivative, identified 11 stable conformers using Hartree-Fock (HF) and DFT methods. nih.gov The calculations determined the relative stability of each conformer, with the most stable being significantly lower in energy than the others. nih.gov Similarly, ab initio MO calculations on related molecules like 2-formyl-pyridine have been used to locate the stable conformations and the transition states for their interconversion, providing energy barriers for rotation around the key single bonds. rsc.org This type of analysis reveals the molecule's intrinsic flexibility and the most likely shapes it will adopt under given conditions.

Table 3: Illustrative Relative Energies of Stable Conformers for a Propanoic Acid Derivative Data based on findings for 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid. nih.gov

ConformerRelative Energy (kcal/mol)
Conformer 1 (Most Stable) 0.00
Conformer 2 1.25
Conformer 3 1.88
Conformer 4 2.50
Conformer 11 (Least Stable) 3.88

Solvent Effects on Molecular Behavior

The behavior and properties of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these effects to predict how a molecule's conformation and reactivity might change in different solvents. The Polarizable Continuum Model (PCM) is a common method used to evaluate the impact of a solvent's dielectric properties on molecular stability. mdpi.com

In a study investigating the interactions between flavonol and 4-vinylpyridine (B31050) (a related pyridine derivative), quantum chemical calculations using PCM were performed to assess the stability of the molecular complex in solvents of varying polarity, such as chloroform, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN). mdpi.com The results showed that solvents with higher polarity could more effectively solvate and shield the individual molecules, potentially reducing the strength of the interaction between them. mdpi.com This type of analysis is crucial for understanding how the conformational equilibrium and intermolecular interactions of this compound would be affected in an aqueous or organic medium. rsc.org

Table 4: Example of Calculated Solvation Energy (ΔEsolv) for a Pre-polymerization Complex in Different Solvents Illustrative data adapted from a study on the interaction between flavonol and 4-vinylpyridine. mdpi.com

SolventDielectric Constant (ε)Solvation Energy (kJ/mol)
Chloroform (CHCl₃) 4.81-54.98
Tetrahydrofuran (THF) 7.58-70.92
Acetonitrile (ACN) 37.50-85.19

Structure-Energy Relationship Studies

The relationship between the three-dimensional structure of this compound and its potential energy is a critical area of computational research. These studies elucidate the molecule's preferred spatial arrangements (conformers), the energy barriers between them, and the intramolecular interactions that govern its stability and reactivity. Methodologies such as Density Functional Theory (DFT) and other quantum chemical calculations are paramount in developing a comprehensive understanding of the molecule's potential energy surface. electrochemsci.orgnih.gov

A key aspect of the structure-energy relationship for this compound is conformational analysis. The molecule possesses several rotatable bonds, most notably the C-C single bond connecting the pyridinyl group to the propanoyl chain. Rotation around this bond gives rise to different conformers, each with a distinct energy level. Computational models are used to calculate the relative energies of these conformers to identify the most stable, lowest-energy states. The stability is influenced by a delicate balance of steric hindrance between the pyridine ring and the keto-acid moiety, as well as non-covalent interactions like intramolecular hydrogen bonding. For instance, a conformation where the pyridine nitrogen can interact with the carboxylic acid proton might be of particular interest.

Theoretical calculations can generate a potential energy profile by systematically rotating this bond and calculating the energy at each step. The peaks of this profile represent transition states, and their energy height corresponds to the rotational energy barrier. This information is vital for understanding the molecule's flexibility and how it might adopt different shapes in various environments, such as in solution or at an enzyme's active site.

The electronic properties derived from these calculations, such as the distribution of electron density and molecular electrostatic potential maps, further explain the structure-energy landscape. nih.gov These analyses can reveal regions of positive and negative charge, highlighting sites prone to electrophilic or nucleophilic attack and explaining the stability of certain conformations through favorable electrostatic interactions.

To illustrate the typical output of such an investigation, the following table presents hypothetical relative energies for different conformers of this compound based on the dihedral angle between the pyridine ring and the adjacent carbonyl group.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Comment
A05.2Eclipsed, high steric strain
B600.8Gauche conformer
C900.0Global minimum, most stable
D1201.5Gauche conformer
E1804.5Fully staggered, but electronically unfavorable

Note: The data in this table is illustrative and represents the type of results generated from a computational structure-energy analysis. It does not represent experimentally verified data for this specific molecule.

Machine Learning Approaches for Property Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry to predict a wide range of molecular properties, bypassing the need for extensive and time-consuming quantum mechanical calculations or laboratory experiments for every new compound. nih.gov For a molecule like this compound, ML models can be developed to forecast its physicochemical properties, biological activity, or spectroscopic signatures.

The process begins with the creation of a dataset containing known molecules and their experimentally determined properties. For a model to predict properties of this compound, this dataset would ideally include other pyridine derivatives, α-keto acids, and related structures. nih.govmdpi.com Each molecule in the dataset is then converted into a set of numerical features, or "descriptors." These descriptors can range from simple counts of atoms and bonds to complex topological indices or quantum-chemically calculated values that encode structural and electronic information.

Once the dataset is prepared, various ML algorithms—such as random forests, support vector machines, or deep neural networks—are trained on this data. upf.edu The algorithm learns the complex, non-linear relationships between the molecular descriptors and the property of interest. This learned relationship is the quantitative structure-property relationship (QSPR) model. nih.gov After training, the model's predictive power is rigorously evaluated on a separate set of molecules (the test set) that were not used during training.

For this compound, such models could predict properties like its acid dissociation constant (pKa), solubility in water, or its potential to inhibit a specific enzyme. acs.org For instance, an ML model trained on a large dataset of acidic compounds could provide an instant and accurate pKa estimate for this molecule simply by inputting its structure. acs.org These predictive models are particularly valuable in large-scale virtual screening campaigns to identify molecules with desired characteristics from vast chemical libraries.

The performance of a hypothetical QSPR model for predicting the pKa of a series of related pyridine carboxylic acids is shown in the table below.

Compound IDExperimental pKaPredicted pKaAbsolute Error
Analog 13.153.250.10
Analog 24.023.910.11
Analog 32.882.950.07
Analog 43.543.400.14
This compound Unknown3.45 N/A

Note: This table illustrates the concept of a machine learning-based property prediction. The data for analogs are hypothetical, and the predicted pKa for the title compound is a speculative output from such a model.

Biochemical Interactions and Enzymatic Studies Involving 2 Oxo 3 Pyridin 2 Yl Propanoic Acid

Investigations into Substrate Specificity in Biocatalysis

The substrate specificity of enzymes is a cornerstone of their function, dictating which molecules they can bind to and chemically transform. While specific studies detailing the substrate specificity of enzymes for 2-Oxo-3-(pyridin-2-yl)propanoic acid are not extensively documented in publicly available literature, general principles of enzyme-substrate recognition for related pyridine (B92270) derivatives and α-keto acids can provide valuable insights.

Enzymes that act on α-keto acids, such as dehydrogenases and transaminases, often exhibit a degree of promiscuity, allowing them to accept a range of substrates with structural similarities. For instance, the transformation rate of pyridine derivatives in microbial metabolism is highly dependent on the nature of their substituents. Pyridine carboxylic acids are noted to have among the highest rates of transformation, suggesting that enzymes in these pathways are well-adapted to bind and process molecules containing this functional group. nih.gov

In the context of biocatalysis, the pyridine ring can influence substrate binding through various non-covalent interactions within the enzyme's active site, including hydrogen bonding, hydrophobic interactions, and π-stacking with aromatic amino acid residues. The precise positioning of the keto and carboxylic acid groups relative to the pyridine ring in this compound would be a critical determinant of its recognition and turnover by a given enzyme.

Illustrative Data on Substrate Specificity of a Hypothetical Pyridyl-Keto Acid Reductase:

Table 1: Relative Activity of a Hypothetical Reductase with Various α-Keto Acid Substrates
SubstrateRelative Activity (%)
Pyruvic acid100
Phenylpyruvic acid85
This compound(Data Not Available)
2-Oxo-glutaric acid60

Enzymatic Transformation and Derivatization Processes

Enzymatic transformations offer a powerful tool for the synthesis of complex molecules and the derivatization of existing compounds under mild and selective conditions. The enzymatic conversion of this compound could lead to valuable chiral building blocks, such as the corresponding α-hydroxy acid, 2-hydroxy-3-(pyridin-2-yl)propanoic acid. nih.gov

The kinetics of an enzyme-catalyzed reaction, typically described by the Michaelis-Menten parameters (K_m and V_max), provide a quantitative measure of the enzyme's affinity for its substrate and its maximum catalytic rate. While specific kinetic data for enzymes acting on this compound are not readily found in the literature, studies on other α-keto acid-utilizing enzymes can offer a framework for understanding these potential interactions. For example, alanine-oxo-acid transaminases catalyze the transfer of an amino group to a 2-oxo acid from L-alanine, producing pyruvate (B1213749) and an L-amino acid. wikipedia.org The K_m value would indicate the concentration of this compound required for the enzyme to achieve half of its maximum velocity, reflecting the binding affinity. The V_max would represent the maximum rate of transformation under saturating substrate conditions.

Hypothetical Kinetic Data for an Enzyme Acting on this compound:

Table 2: Hypothetical Michaelis-Menten Constants for a Dehydrogenase
SubstrateK_m (mM)V_max (µmol/min/mg)
This compound(Data Not Available)(Data Not Available)
Pyruvic acid0.5150
Phenylpyruvic acid0.8120

Many enzymatic reactions, particularly reductions and oxidations, require the presence of cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH) to provide the necessary reducing equivalents. The enzymatic reduction of the ketone group in this compound to a hydroxyl group would likely be catalyzed by a dehydrogenase or a reductase, which are typically dependent on NADH or NADPH.

A key advantage of biocatalysis is the high degree of stereoselectivity that can be achieved, leading to the production of a single enantiomer of a chiral molecule. The reduction of this compound would generate a chiral center at the C2 position, resulting in either the (R)- or (S)-2-hydroxy-3-(pyridin-2-yl)propanoic acid. The stereochemical outcome is determined by the specific three-dimensional structure of the enzyme's active site, which dictates the orientation of the substrate relative to the hydride-donating cofactor.

Role as a Metabolite or Intermediate in Biochemical Pathways

Pyruvic acid is a central metabolite in cellular respiration, linking glycolysis to the citric acid cycle. wikipedia.org It is plausible that this compound, as a structural analogue of other biologically relevant α-keto acids, could function as a metabolite or an intermediate in certain biochemical pathways, particularly in organisms capable of degrading pyridine-containing compounds. Microbial degradation of pyridine and its derivatives is a known process, and these pathways often involve ring-cleavage and the formation of various acidic intermediates. nih.govsemanticscholar.org For instance, the metabolism of 3,4-dihydroxypyridine by Agrobacterium sp. has been shown to produce pyruvate. nih.gov While the direct involvement of this compound in a specific metabolic pathway has not been explicitly reported, its structural similarity to intermediates of aromatic amino acid catabolism suggests it could potentially be formed through transamination of the corresponding amino acid.

Molecular Docking and Simulation of Enzyme-Ligand Interactions

Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to the active site of an enzyme. These methods provide insights into the binding affinity, the specific interactions that stabilize the enzyme-ligand complex, and the potential catalytic mechanism.

The identification of putative binding sites for this compound within an enzyme active site relies on understanding the key interactions that govern ligand recognition. For a molecule with its chemical features, the following interactions would be anticipated:

Hydrogen Bonding: The carboxylic acid and ketone groups are excellent hydrogen bond donors and acceptors and would be expected to form hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate, and histidine. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Electrostatic Interactions: The negatively charged carboxylate group at physiological pH would likely interact favorably with positively charged residues like arginine and lysine.

Hydrophobic and Aromatic Interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar amino acid side chains and potentially form π-stacking or CH-π interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

While specific molecular docking studies for this compound are not available in the current literature, numerous studies on other pyridine-containing enzyme inhibitors have demonstrated the importance of these interactions in achieving high binding affinity and specificity.

Illustrative Data on Putative Binding Site Interactions:

Table 3: Potential Interacting Residues in a Hypothetical Enzyme Active Site
Functional Group of LigandPotential Interacting Amino Acid ResidueType of Interaction
Carboxylic AcidArginine, Lysine, SerineIonic Bond, Hydrogen Bond
Keto GroupSerine, Threonine, HistidineHydrogen Bond
Pyridine RingPhenylalanine, Tyrosine, Leucine, Valineπ-stacking, Hydrophobic Interaction
Pyridine NitrogenAsparagine, GlutamineHydrogen Bond

Elucidation of Molecular Recognition Mechanisms

A comprehensive review of available scientific literature indicates a notable absence of specific studies focused on the elucidation of the molecular recognition mechanisms of this compound with biological macromolecules. While the structure of this compound, featuring a keto-acid moiety and a pyridine ring, suggests potential interactions with various enzyme classes—such as dehydrogenases or aminotransferases—dedicated research to confirm and detail these interactions is not presently available.

Consequently, there are no published crystal structures, molecular docking simulations, or detailed enzymatic assays that describe the specific binding mode of this compound within an enzyme active site. Information regarding the key amino acid residues involved in its recognition, and the nature of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), remains uncharacterized in the scientific domain.

Due to the lack of specific research findings on the molecular recognition of this compound, a data table detailing these interactions cannot be constructed. Further empirical research, including crystallographic and advanced spectroscopic studies, would be necessary to elucidate the biochemical interactions and molecular recognition pathways involving this compound.

Structure Activity Relationship Sar Investigations of 2 Oxo 3 Pyridin 2 Yl Propanoic Acid Analogues

Design Principles for Structural Modification

The design of analogues of 2-oxo-3-(pyridin-2-yl)propanoic acid is often guided by the objective of enhancing interactions with a specific biological target, frequently an enzyme active site. The core structure, featuring a pyridine (B92270) ring, a methylene (B1212753) bridge, an α-keto acid moiety, presents multiple avenues for modification.

Key structural components for modification include:

The Pyridine Ring: This aromatic heterocycle can be substituted at various positions to probe for additional binding pockets, modulate electronic properties, and influence solubility and metabolic stability. The nitrogen atom in the pyridine ring is a key feature, capable of forming hydrogen bonds. nih.gov

The α-Keto Acid Moiety: This functional group is often crucial for biological activity, particularly in enzyme inhibitors where it can mimic a substrate and interact with catalytic residues. Modifications here can include esterification or replacement with bioisosteric groups to alter reactivity and cell permeability.

The Methylene Linker: The length and flexibility of the linker between the pyridine ring and the α-keto acid can be varied to optimize the spatial orientation of these two key fragments within a binding site.

A primary design principle for analogues of this scaffold, particularly in the context of enzyme inhibition, is the mimicry of the transition state of the enzymatic reaction. The α-keto acid functionality is particularly adept at this, being able to interact with active site residues. For instance, in the design of inhibitors for enzymes like kynurenine (B1673888) aminotransferase (KAT), the α-keto acid can form key interactions with the pyridoxal-5'-phosphate (PLP) cofactor and surrounding amino acid residues. mdpi.com

Systematic Analysis of Substituent Effects on Chemical and Biochemical Reactivity

A systematic analysis of how different substituents affect the reactivity and biological activity of the this compound core is a cornerstone of SAR studies. Substituents on the pyridine ring can significantly impact the molecule's properties.

Electronic Effects:

Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the electron density of the pyridine ring, potentially enhancing π-π stacking interactions with aromatic residues in a protein's active site.

Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) can decrease the pKa of the pyridine nitrogen, which may influence its hydrogen bonding capabilities.

Steric Effects: The size and position of substituents are critical. Bulky groups can either provide beneficial van der Waals interactions if they fit into a hydrophobic pocket or cause steric hindrance that prevents optimal binding. SAR studies on related heterocyclic compounds have shown that even small changes in substituent position can lead to significant differences in activity. For example, in a series of thieno[2,3-b]pyridines, the position of substituents was found to be crucial for their anti-proliferative activity. mdpi.com

A hypothetical systematic analysis for this compound analogues could involve synthesizing a library of compounds with varying substituents at positions 3, 4, 5, and 6 of the pyridine ring and evaluating their biological activity.

Interactive Data Table: Hypothetical Substituent Effects on Pyridine Ring

PositionSubstituentPredicted Effect on ActivityRationale
3-FMay enhance binding through halogen bondingFluorine is a weak hydrogen bond acceptor and can participate in favorable orthogonal interactions.
4-CH₃Could increase potency if a hydrophobic pocket is presentA small alkyl group can fill a hydrophobic cavity, increasing binding affinity.
5-OHMay improve solubility and add a hydrogen bonding interactionA hydroxyl group can act as both a hydrogen bond donor and acceptor.
6-CNMay decrease activity due to unfavorable electronic effectsA strong electron-withdrawing group could alter the charge distribution unfavorably.

This systematic approach allows for the development of a quantitative structure-activity relationship (QSAR) model, which can then be used to predict the activity of unsynthesized analogues.

Exploration of Isosteric Replacements and Bioisosterism

Isosteric and bioisosteric replacements are a powerful strategy in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. nih.gov In the context of this compound, several key moieties can be considered for such replacements.

Pyridine Ring Analogues: The pyridine ring can be replaced with other five- or six-membered heterocycles to explore different electronic distributions and hydrogen bonding patterns. Potential bioisosteres for the pyridine ring include:

Thiazole (B1198619)

Oxazole

Thiophene

Pyrazole

For example, studies on heterocyclic cathinones as KAT-II inhibitors have successfully employed thiazole and triazole rings. mdpi.com The choice of heterocycle can influence the compound's metabolic stability and potential for off-target effects. In some cases, a difluoromethylpyridine group has been shown to be an effective bioisostere for a pyridine-N-oxide. nih.govrsc.org

α-Keto Acid Bioisosteres: The α-keto acid group is often associated with chemical instability and poor cell permeability. Therefore, replacing it with a suitable bioisostere can lead to improved drug-like properties. Common bioisosteres for carboxylic acids include:

Tetrazole

Hydroxamic acid

Acylsulfonamide

Hydroxyisoxazole

Hydroxamic acids, for instance, have been successfully used as zinc-binding groups in enzyme inhibitors and have been incorporated into irreversible inhibitors of KAT II. nih.gov

Interactive Data Table: Potential Bioisosteric Replacements

Original MoietyBioisosteric ReplacementPotential Advantage
PyridineThiazoleAlters hydrogen bonding capacity and metabolic profile.
PyridinePhenylRemoves the hydrogen bond accepting nitrogen, probes importance of this interaction.
Carboxylic AcidTetrazoleIncreases metabolic stability and acidity.
α-Ketoα-HydroxyiminoModifies the electrophilicity of the carbonyl carbon.

Ligand-Based and Structure-Based Design Methodologies

Both ligand-based and structure-based design methodologies are invaluable in guiding the SAR exploration of this compound analogues.

Ligand-Based Design: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These approaches rely on the information derived from a set of known active and inactive molecules.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For analogues of this compound, a pharmacophore model would likely include a hydrogen bond acceptor (the pyridine nitrogen), another hydrogen bond acceptor/donor (the carboxylic acid), and a hydrophobic/aromatic feature (the pyridine ring). nih.gov Such a model can be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build a statistical model that correlates the 3D properties of the molecules with their biological activity. This can provide insights into which steric and electrostatic fields are favorable or unfavorable for activity, thus guiding further modifications.

Structure-Based Design: If the 3D structure of the target protein is available, for example, from X-ray crystallography or NMR spectroscopy, structure-based drug design can be a powerful tool.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand within the active site of a protein. Docking studies of this compound analogues into a target enzyme could reveal key binding interactions, such as hydrogen bonds between the keto-acid moiety and active site residues, and guide the design of new derivatives with improved binding affinity. researchgate.net For instance, in the design of KAT II inhibitors, docking studies have been used to predict the binding modes of heterocyclic ketones and guide the synthesis of more potent compounds. mdpi.com

De Novo Design: Structure-based design can also be used to design novel molecules from scratch that are complementary to the shape and chemical features of the active site.

By integrating these computational approaches with synthetic chemistry and biological testing, a comprehensive understanding of the SAR of this compound analogues can be achieved, leading to the development of compounds with optimized therapeutic potential.

Advanced Applications in Organic Synthesis and Pharmaceutical Building Blocks

Application as a Chiral Building Block in Asymmetric Synthesis

There is currently no specific research data available detailing the application of 2-Oxo-3-(pyridin-2-yl)propanoic acid as a chiral building block in asymmetric synthesis. The molecule is achiral and would require asymmetric modification, such as enantioselective reduction of the ketone or asymmetric amination, to be converted into a chiral building block. While methods for such transformations on α-keto acids exist, their specific application to this substrate has not been reported.

Utilization in the Synthesis of Complex Heterocyclic Systems

While α-keto acids and pyridyl compounds are foundational starting materials for a vast number of heterocyclic systems, published studies specifically employing this compound for the synthesis of complex heterocycles are not found in the current literature. The bifunctional nature of the molecule, containing both a pyridine (B92270) ring and an α-keto acid moiety, suggests its potential utility in condensation reactions (e.g., Pictet-Spengler or Friedländer-type reactions) to form fused heterocyclic scaffolds, but specific examples have not been documented.

Development as a Scaffold for Library Synthesis and Diversification

The development of this compound as a central scaffold for the synthesis of chemical libraries has not been specifically described in research literature. A scaffold for library synthesis typically allows for the introduction of diversity at multiple points. While one could envision derivatization at the carboxylic acid, the ketone, and potentially the pyridine ring, no concrete examples or methodologies for using this compound in combinatorial chemistry or for diversification have been reported.

Future Directions and Emerging Research Avenues for 2 Oxo 3 Pyridin 2 Yl Propanoic Acid Research

Integration with High-Throughput Experimentation and Automation

The synthesis and optimization of reactions involving 2-Oxo-3-(pyridin-2-yl)propanoic acid can be dramatically accelerated by leveraging high-throughput experimentation (HTE). HTE platforms enable the parallel execution of a large number of reactions, allowing for the rapid screening of diverse reaction parameters. purdue.eduresearchgate.net This technology is a powerful tool for discovering novel reaction conditions and optimizing challenging transformations in a fraction of the time required by traditional methods. purdue.edu

By combining HTE with automated liquid handling robotics and rapid analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), researchers can evaluate hundreds of unique reaction conditions—varying catalysts, solvents, bases, and temperatures—in a matter of minutes. purdue.edu Software solutions are being developed to facilitate the design, execution, and analysis of these complex experimental arrays, making HTE more accessible. researchgate.net This integrated approach allows for the efficient exploration of the vast chemical space surrounding the synthesis of this compound, leading to improved yields, reduced reaction times, and the discovery of more sustainable synthetic routes.

Table 1: Parameters for High-Throughput Experimentation in Pyridine (B92270) Derivative Synthesis

Parameter Variables for Screening Rationale
Catalyst Transition metals (Pd, Ni, Cu, Rh), organocatalysts Identify the most efficient and selective catalyst for C-C bond formation. mdpi.com
Ligand Phosphines, N-heterocyclic carbenes (NHCs) Fine-tune catalyst activity, stability, and selectivity.
Solvent Aprotic (e.g., DMSO, DMF), protic (e.g., EtOH), ethereal Optimize solubility, reaction rate, and product stability.
Base Organic (e.g., DIPEA), inorganic (e.g., K₂CO₃) Crucial for activating substrates and neutralizing acidic byproducts.

| Temperature | -78°C to 150°C | Determine the optimal energy input for reaction efficiency and selectivity. |

Advanced Spectroscopic Methods for In Situ Reaction Monitoring

Understanding the intricate mechanistic details of the formation of this compound is crucial for rational process optimization. Advanced spectroscopic techniques are indispensable for real-time, in situ monitoring of reaction kinetics, intermediate formation, and catalyst behavior. Techniques such as IR, NMR, and UV-vis spectroscopy provide a window into the reaction as it happens, offering insights that are often missed with traditional offline analysis. researchgate.netbendola.com

For instance, in situ IR spectroscopy can track the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational frequencies. This allows for the precise determination of reaction endpoints and the identification of potential bottlenecks or side reactions. Similarly, NMR spectroscopy can provide detailed structural information about species present in the reaction mixture, helping to elucidate complex reaction pathways and catalyst resting states. bendola.com The data gathered from these advanced methods are invaluable for developing robust and efficient synthetic protocols.

Artificial Intelligence and Machine Learning in Synthesis Design and Optimization

One of the key applications is in computer-aided synthesis planning (CASP), where AI algorithms propose viable retrosynthetic pathways to a target molecule. philadelphia.edu.jo These programs can suggest novel and efficient routes that may not be obvious to a human chemist. Furthermore, ML models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield of a desired product, significantly reducing the experimental effort required for optimization. illinois.edu By integrating AI with automated robotic platforms, a closed-loop system can be created where the AI designs experiments, a robot performs them, and the results are fed back to the AI to refine its models for the next round of experiments. nih.govillinois.edu This synergy has the potential to double the average yield of challenging reactions, such as those used to create heteroaromatic compounds. illinois.edu

Table 2: Applications of AI/ML in Chemical Synthesis

Application Description Potential Impact on this compound
Retrosynthesis Planning AI algorithms suggest step-by-step synthetic routes from starting materials. philadelphia.edu.jo Discovery of novel, more efficient synthetic pathways.
Reaction Condition Optimization ML models predict the best solvent, temperature, and catalyst for a given transformation. philadelphia.edu.joillinois.edu Faster optimization, higher yields, and reduced waste.
Forward Reaction Prediction Predicts the likely products and side products from a given set of reactants and conditions. nih.gov Anticipate and mitigate the formation of impurities.

| Property Prediction | Predicts physical, chemical, and biological properties of novel derivatives. nih.gov | Guide the design of new analogues with desired characteristics. |

Exploration in Novel Reaction Environments and Catalytic Systems

Future research will undoubtedly explore novel reaction environments and catalytic systems to synthesize this compound and its analogues more efficiently and sustainably. This includes moving beyond traditional batch chemistry to continuous flow synthesis, which offers enhanced safety, scalability, and process control. purdue.edu The use of "green" or unconventional solvents, such as ionic liquids or aqueous buffer systems, is also a promising avenue for developing more environmentally friendly processes. researchgate.netrsc.org

The development of new catalytic systems is central to advancing the synthesis of pyridine derivatives. researchgate.net Key areas of exploration include:

Transition Metal Catalysis: While classic catalysts are well-established, new systems involving copper, rhodium, and nickel are enabling novel transformations, such as the asymmetric dearomatization of pyridines to create chiral building blocks. mdpi.comrsc.org The combination of photoredox and nickel catalysis, for example, has opened up new pathways for forming C-C bonds with alkyl fragments under mild conditions. nih.gov

Organocatalysis: Chiral tertiary amine catalysts, such as isothiourea derivatives, have emerged as powerful tools for enantioselective C-C bond formation in pyridine dearomatization reactions, offering a metal-free alternative. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields by enabling rapid and uniform heating. researchgate.net

These innovative approaches will be crucial for accessing novel derivatives of this compound and for developing more efficient and sustainable manufacturing processes.

Q & A

Q. What are the primary synthetic routes for 2-Oxo-3-(pyridin-2-yl)propanoic acid, and how are reaction conditions optimized?

The compound is synthesized via multicomponent reactions involving pyridine derivatives (e.g., quinoline) and acrylic acid precursors. Key steps include:

  • Temperature control : Reactions are conducted at elevated temperatures (~100°C) to enhance reactivity while avoiding decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysis : Acidic or basic catalysts may accelerate cyclization or keto-enol tautomerization. Yield optimization typically requires iterative adjustments of stoichiometry and reaction time.

Q. How is the structural characterization of this compound performed?

A combination of spectroscopic and crystallographic methods is used:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the pyridine ring protons (δ 8.5–9.0 ppm) and keto carbonyl (δ ~170 ppm) .
  • IR : Strong absorbance at ~1680 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (carboxylic acid O-H) .
  • X-ray crystallography : Resolves the planar quinoline moiety and keto-carboxylic acid geometry .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in dimerization behavior of this compound?

Dimerization via hydrogen bonding (common in carboxylic acids) can complicate reactivity studies. Approaches include:

  • Excess enthalpy measurements : Calorimetric data (e.g., NRHB modeling) quantify dimer stability in solution .
  • Computational studies : DFT calculations predict dimerization energy barriers and transition states.
  • Solvent polarity manipulation : Low-polarity solvents (e.g., toluene) suppress dimer formation, enabling monomer-specific reactivity .

Q. How can fluorinated derivatives of this compound be synthesized for enhanced bioactivity?

Fluorination at the pyridine or propanoic acid moiety improves metabolic stability and target affinity:

  • Electrophilic fluorination : Selectively introduces fluorine at the pyridine C-5 position using Selectfluor® .
  • Nucleophilic substitution : Replaces hydroxyl or halogen groups with fluorine via KF or AgF . Post-synthetic purification (e.g., HPLC) ensures >95% purity. Biological assays (e.g., enzyme inhibition) validate enhanced activity .

Q. What computational methods are used to predict the interaction of this compound with biological targets?

  • Molecular docking : Simulates binding to enzymes (e.g., kinases) using AutoDock Vina, focusing on the pyridine ring’s π-π interactions .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .
  • QSAR models : Correlate substituent electronic effects (Hammett constants) with inhibitory potency .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Common issues and solutions:

  • Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates.
  • Oxidative degradation : Conduct reactions under inert atmosphere (N2_2/Ar) and add antioxidants (e.g., BHT) .
  • Scale-up limitations : Transition from batch to flow chemistry for better heat/mass transfer .

Q. What analytical techniques differentiate keto-enol tautomers in this compound?

  • 1H^1H-NMR : Enol form shows a downfield-shifted hydroxyl proton (δ 12–14 ppm) absent in the keto form .
  • UV-Vis : Keto form exhibits λmax_{\text{max}} ~270 nm; enol form shows a bathochromic shift due to conjugation .
  • Solid-state IR : Keto form retains a sharp carbonyl peak, while enol form displays broad O-H stretches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.